molecular formula C17H14F2N2O3S2 B7471313 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide

Cat. No.: B7471313
M. Wt: 396.4 g/mol
InChI Key: KPRBTCCLXUFDQL-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide is a complex organic compound that features a thiazole ring, a difluorophenyl group, and an ethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is introduced via electrophilic aromatic substitution, while the ethoxybenzenesulfonamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the difluorophenyl group may interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides, such as:

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • 2-amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the thiazole ring and sulfonamide moiety contribute to its potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c1-2-24-12-4-6-13(7-5-12)26(22,23)21-17-20-16(10-25-17)11-3-8-14(18)15(19)9-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRBTCCLXUFDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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